molecular formula C18H26N4O2S B5682078 (3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

(3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

Cat. No.: B5682078
M. Wt: 362.5 g/mol
InChI Key: NKPNWGZBZIDJAL-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyrrolidine moiety, and a pyridine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolidine moiety, and the attachment of the pyridine group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Pyrrolidine Moiety: This step may involve the use of pyrrolidine derivatives and coupling reactions to attach the pyrrolidine group to the piperidine ring.

    Attachment of the Pyridine Group: This can be done through nucleophilic substitution reactions or other coupling reactions involving pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interactions with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide can be compared with other piperidine derivatives, pyrrolidine derivatives, and pyridine-containing compounds.

Uniqueness

  • The unique combination of the piperidine ring, pyrrolidine moiety, and pyridine group in this compound makes it distinct from other similar compounds. This unique structure may confer specific properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

(3R,5R)-N-(2-pyridin-2-ylsulfanylethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c23-17(21-7-10-25-16-5-1-2-6-20-16)14-11-15(13-19-12-14)18(24)22-8-3-4-9-22/h1-2,5-6,14-15,19H,3-4,7-13H2,(H,21,23)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNWGZBZIDJAL-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CNC2)C(=O)NCCSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2C[C@H](CNC2)C(=O)NCCSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.